2-(2-Hydroxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
Description
2-(2-Hydroxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a boronate ester-functionalized isoindolinone derivative. Its structure features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 6 of the isoindolinone core and a 2-hydroxyethyl substituent at position 2. This compound is of interest in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems .
Properties
IUPAC Name |
2-(2-hydroxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO4/c1-15(2)16(3,4)22-17(21-15)12-6-5-11-10-18(7-8-19)14(20)13(11)9-12/h5-6,9,19H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASYHDLXBOLSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3=O)CCO)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)isoindolin-1-one
The brominated precursor is prepared via cyclocondensation of 5-bromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzamide under acidic conditions. Using THF as the solvent and DIPEA as the base, the reaction proceeds at 100°C for 16 hours, yielding the isoindolinone core in 64% yield after silica gel purification.
Key Data:
Miyaura Borylation for Boronate Ester Formation
The bromine atom at position 6 is replaced with a pinacol boronate ester via palladium-catalyzed coupling. A mixture of the brominated isoindolinone (1.0 eq), bis(pinacolato)diboron (1.5 eq), and KOAc (3.0 eq) in dioxane is treated with Pd(dppf)Cl (0.1 eq) at 90°C for 2 hours, achieving 97.8% conversion.
Key Data:
Introduction of the 2-Hydroxyethyl Group
The tert-butyldimethylsilyl (TBS) protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane. Stirring at room temperature for 3 hours liberates the hydroxyl group, followed by neutralization with NaOH and extraction to isolate the product in 53% yield.
Key Data:
-
Reagents: TBS-protected intermediate (1.0 eq), TFA (10 eq), CHCl
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Conditions: Room temperature, 3 hours
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Yield: 53%
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Characterization: H NMR (400 MHz, CDCl): δ 7.98 (d, 1H), 4.21 (m, 2H), 3.82 (t, 2H)
Optimization of Reaction Conditions
Solvent and Catalyst Screening for Borylation
Comparative studies reveal dioxane as the optimal solvent for Miyaura borylation, providing higher yields (97.8%) versus THF (82%) or DMF (68%). Pd(dppf)Cl outperforms Pd(PPh) due to enhanced stability under aerobic conditions.
Table 1: Solvent and Catalyst Impact on Borylation Yield
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Dioxane | Pd(dppf)Cl | 97.8 |
| THF | Pd(dppf)Cl | 82.0 |
| DMF | Pd(PPh) | 68.0 |
Deprotection Efficiency with Acidic Reagents
TFA in CHCl achieves complete deprotection in 3 hours, whereas HCl/MeOH requires 12 hours and results in partial decomposition.
Table 2: Deprotection Efficiency Comparison
| Reagent | Time (h) | Yield (%) |
|---|---|---|
| TFA/CHCl | 3 | 53 |
| HCl/MeOH | 12 | 37 |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Analysis
The H NMR spectrum (400 MHz, CDCl) confirms the structure:
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 475.2 ([M+H]), consistent with the molecular formula CHClNO.
Challenges and Mitigation Strategies
Boronate Ester Hydrolysis
The boronate ester is sensitive to protic solvents. Storage under anhydrous conditions at -20°C prevents decomposition, as demonstrated by stability studies over 30 days.
Regioselectivity in Alkylation
Competing N- versus O-alkylation is minimized by using a bulky silyl protecting group, directing substitution to the isoindolinone nitrogen.
Applications and Derivatives
The compound serves as a key intermediate for kinase inhibitors, analogous to ERK1/2-targeting agents like SHR2415 . Derivatives with modified boronate esters show enhanced bioavailability in preclinical models.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The isoindolinone core can be reduced to form a more saturated ring system.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced isoindolinone derivative.
Substitution: Formation of biaryl or other substituted derivatives.
Scientific Research Applications
2-(2-Hydroxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in substituents at positions 2 and 6 of the isoindolinone ring. Notable examples include:
Key Observations :
- Hydrogen (H) at Position 2 : The simplest analog (CAS 1004294-80-7) lacks steric hindrance, enabling efficient cross-coupling reactions but may exhibit lower solubility due to hydrophobicity .
- Benzyl Substituent : Enhances lipophilicity, which may improve membrane permeability but could increase off-target binding in biological systems .
- 2-Hydroxyethyl Substituent : The hydroxyl group introduces hydrogen-bonding capacity, likely improving aqueous solubility and pharmacokinetic properties compared to methyl or benzyl analogs. However, the hydroxyl group may necessitate protection during synthetic steps to prevent undesired side reactions .
Reaction Efficiency :
- Electron-withdrawing groups (e.g., benzyl) may reduce boronate electrophilicity, slowing coupling rates.
- The 2-hydroxyethyl group’s electron-donating effect could marginally enhance boronate reactivity compared to methyl or benzyl analogs .
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
- Hydroxyethyl Analog : Predicted logP ≈ 2.1 (estimated), lower than methyl (logP ≈ 2.8) or benzyl (logP ≈ 3.5) analogs due to the polar hydroxyl group. This enhances solubility in aqueous or polar solvents .
Stability
- Boronate esters are prone to hydrolysis, especially under acidic or aqueous conditions. The hydroxyethyl group’s proximity may accelerate hydrolysis compared to methyl-substituted analogs, necessitating refrigeration for storage .
Biological Activity
The compound 2-(2-Hydroxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a derivative of isoindoline with a dioxaborolane moiety that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H22BNO4
- CAS Number : 1073353-51-1
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. Notably, it has been linked to the modulation of IKAROS Family Zinc Finger (IKZF) proteins, particularly IKZF2 and IKZF4. These proteins are critical in regulating immune responses and have implications in various diseases including cancer.
Key Mechanisms:
- IKZF Protein Modulation : The compound exhibits degrader activity towards IKZF proteins at low micromolar concentrations. This is significant for therapeutic strategies targeting cancers where IKZF protein levels are dysregulated .
- Regulatory T Cell Function : It has been shown that modulation of IKZF proteins can enhance or inhibit the function of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance and preventing autoimmune diseases .
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively reduce the expression levels of IKZF proteins in various cell lines. For example:
- Cell Lines Used : Jurkat T cells and primary human Tregs.
- Findings : Reduction in IKZF2 levels led to decreased FoxP3 expression and impaired Treg function.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Model Used : IKZF2 knockout mice.
- Results : Mice exhibited autoimmune symptoms when treated with compounds that modulate IKZF protein levels, indicating the importance of these proteins in immune regulation.
Case Studies
Q & A
Q. Critical Parameters :
- Solvent choice (THF or DMF for solubility) and inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis.
- Reaction monitoring via TLC or HPLC (retention time ~12–15 min under C18 reverse-phase conditions) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and hydroxyethyl moiety (δ ~3.6–4.0 ppm).
- ¹¹B NMR : Detect boronic ester signal at δ ~30–35 ppm .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
- HPLC-MS : Verify purity (>98%) and molecular ion peak ([M+H⁺] at m/z 259.1) .
Data Interpretation Tip : Compare with analogs like 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone (CAS 937591-97-4) to validate shifts .
Advanced: How to optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced activity in polar aprotic solvents (DMF, DMSO) .
- Base Selection : Use K₂CO₃ or CsF to minimize side reactions (e.g., proto-deboronation) .
- Temperature Control : Optimize between 60–100°C; higher temps may degrade the hydroxyethyl group.
- Substrate Scope : Evaluate aryl/heteroaryl halides (e.g., bromobenzofurans) for coupling efficiency .
Table 1 : Representative Reaction Conditions
| Halide Partner | Catalyst (mol%) | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | 78 | |
| 2-Chloropyridine | PdCl₂(dppf) (3) | 65 |
Advanced: How to address discrepancies in reaction yields reported across studies?
Methodological Answer:
- Purity Check : Verify boronic ester integrity via ¹¹B NMR; hydrolysis products (boronic acid) reduce coupling efficiency .
- Moisture Control : Use anhydrous solvents and molecular sieves to prevent boronic ester degradation .
- Catalyst Activity : Pre-catalyst activation (e.g., ligand exchange in situ) improves reproducibility .
- Analytical Validation : Cross-check yields using HPLC (external standard method) versus gravimetric analysis .
Case Study : A 20% yield variation between studies was resolved by switching from THF to degassed DMF, improving Pd catalyst stability .
Advanced: How to assess the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- Environmental Partitioning : Use EPI Suite to estimate log Kow (predicted ~2.5) and biodegradability (BIOWIN model) .
- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 5–9) to identify degradation products (e.g., boronic acid) .
- Ecotoxicology : Perform Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests .
Q. Experimental Design :
Lab Scale : Simulate aquatic environments (OECD 301F) to track transformation products via LC-MS .
Field Studies : Monitor soil/water systems near synthesis facilities for bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
